3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one
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Overview
Description
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one is an organic compound with a complex structure, featuring three distinct aromatic rings substituted with chlorine, fluorine, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one typically involves multi-step organic reactions. One common method includes:
Aldol Condensation: The initial step often involves an aldol condensation between 4-chlorobenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide.
Amine Addition: The resulting product undergoes a nucleophilic addition with 4-fluoroaniline under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 3-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-carboxyphenyl)propan-1-one.
Reduction: Formation of 3-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups enables interactions with various biological targets.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The specific interactions with biological molecules can lead to the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-phenylpropan-1-one: Lacks the methyl group on the phenyl ring.
3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)propan-1-one: Contains a methoxy group instead of a methyl group.
Uniqueness
The presence of the methyl group in 3-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]-1-(4-methylphenyl)propan-1-one provides unique steric and electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
Molecular Formula |
C22H19ClFNO |
---|---|
Molecular Weight |
367.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluoroanilino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C22H19ClFNO/c1-15-2-4-17(5-3-15)22(26)14-21(16-6-8-18(23)9-7-16)25-20-12-10-19(24)11-13-20/h2-13,21,25H,14H2,1H3 |
InChI Key |
FEYIBZAXJPGFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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